lumateperone Tosylate
Descripción general
Descripción
Lumateperone Tosylate, also known as ITI-007, is a novel, orally available agent developed for the treatment of schizophrenia and other neuropsychiatric and neurological disorders . It is a first-in-class selective and simultaneous modulator of serotonin, dopamine, and glutamate . Lumateperone Tosylate is marketed under the brand name Caplyta .
Synthesis Analysis
A novel synthesis of the late-stage tetracyclic key intermediate of lumateperone starting from the commercially available quinoxaline has been described . The tetracyclic skeleton was constructed by the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate in a Fischer indole synthesis .
Molecular Structure Analysis
The molecular formula of Lumateperone Tosylate is C24H28FN3O . Its molecular weight is 393.5 g/mol .
Chemical Reactions Analysis
The crystal structure and X-ray powder diffraction data for Lumateperone Tosylate have been reported .
Aplicaciones Científicas De Investigación
Neuropsychiatric Disorders Treatment : Lumateperone Tosylate acts synergistically through serotonergic, dopaminergic, and glutamatergic systems, making it a unique candidate for managing neuropsychiatric disorders. It shows potent antagonistic activity at serotonin 2A receptors and binds to dopamine receptors, suggesting its efficacy in treating mood disorders, schizophrenia, and bipolar depression (Kumar, Kuhad, & Kuhad, 2018).
Schizophrenia Treatment : Lumateperone has shown statistically significant improvement in schizophrenia symptoms, including depressive symptoms, in clinical trials. It was well tolerated with a safety profile similar to placebo, indicating minimal risk of metabolic, extrapyramidal, and cardiovascular issues (Correll et al., 2020).
Potential for Treating Other Disorders : The drug has potential applications in treating behavioral symptoms of dementia or Alzheimer's Disease, sleep disturbances, and bipolar depression. Its favorable safety profile, without significant side effects common to other antipsychotics, makes it a promising candidate for various psychiatric and neurological diseases (Mazza et al., 2020).
FDA Approval and Safety Profile : Lumateperone Tosylate has been approved by the FDA for treating schizophrenia in adults, highlighting its efficacy and tolerability. The drug's common adverse effects are mild, such as somnolence, constipation, and fatigue (Maini et al., 2021).
Efficacy in Bipolar Depression : In clinical trials for bipolar depression, lumateperone significantly improved depression symptoms in patients with bipolar I and bipolar II depression, and was generally well tolerated (D'Souza et al., 2021).
Safety And Hazards
Direcciones Futuras
Lumateperone Tosylate is under clinical development for bipolar depression, behavioural disorders associated with dementia and Alzheimer’s disease, sleep maintenance insomnia, and major depressive disorders . It is anticipated that a large portion of total R&D expenditures will be related to Lumateperone development programs as we continue to explore the use of Lumateperone in additional patient populations .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAPOGAFBLSJJQ-GUTACTQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026210 | |
Record name | Lumateperone tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
lumateperone Tosylate | |
CAS RN |
1187020-80-9 | |
Record name | Lumateperone tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187020809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumateperone tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one toluenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUMATEPERONE TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIE88N006O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.